molecular formula C11H15N3 B1418550 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine CAS No. 884504-85-2

1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine

Cat. No. B1418550
M. Wt: 189.26 g/mol
InChI Key: UAUIXCLRTQDOOJ-UHFFFAOYSA-N
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Description

“1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine” is a compound that belongs to the benzimidazole class . Benzimidazoles are known for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in various studies . For example, one method involves the reaction of o-phenylenediamine with glycine under certain conditions .


Molecular Structure Analysis

The molecular structure of “1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine” can be represented by the linear formula C12H17N3 . The InChI code for this compound is 1S/C12H17N3/c1-7(2)11(13)12-14-9-5-4-8(3)6-10(9)15-12/h4-7,11H,13H2,1-3H3,(H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine” include a molecular weight of 203.29 . It is a solid at room temperature .

Scientific Research Applications

Synthesis Methods

  • Stroganova et al. (2013) developed a method for synthesizing 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles, demonstrating the effect of different amines on the cyclization process, potentially relevant for synthesizing derivatives of 1-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine (Stroganova et al., 2013).

Antimicrobial and Cytotoxic Activity

  • Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and evaluated their anti-bacterial and cytotoxic properties, highlighting potential antimicrobial applications (Noolvi et al., 2014).

Antioxidant Properties

  • Kuş et al. (2004) investigated benzimidazole derivatives for their in vitro effects on rat liver microsomal lipid peroxidation levels, suggesting potential antioxidant applications (Kuş et al., 2004).

Anticancer Applications

  • Rashid (2020) synthesized bis-benzimidazole derivatives showing notable anticancer activity, indicating potential therapeutic applications in oncology (Rashid, 2020).
  • Ansari and Lal (2009) synthesized new benzimidazole derivatives and evaluated their antimicrobial activity, which could extend to cancer treatment (Ansari & Lal, 2009).

Future Directions

Benzimidazole derivatives, including “1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine”, hold promise for the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on overcoming challenges such as drug resistance, costly and tedious synthetic methods, and lack of advanced software for further development .

properties

IUPAC Name

1-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-8(12)11-13-9-5-4-7(2)6-10(9)14-11/h4-6,8H,3,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUIXCLRTQDOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(N1)C=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656079
Record name 1-(6-Methyl-1H-benzimidazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine

CAS RN

884504-85-2
Record name 1-(6-Methyl-1H-benzimidazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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